Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate is a chemical compound with a complex structure that includes a trifluoromethyl group, a methoxy group, and a nitropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluoro-2-butynoate with 3-methoxy-4-nitropyrazole under specific conditions to form the desired product . The reaction conditions often require the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or other functional groups.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitropyrazole moiety can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: This compound is structurally similar but lacks the methoxy and nitropyrazole groups.
Ethyl 4,4,4-trifluoro-3-hydroxybutanoate: This compound has a hydroxyl group instead of the methoxy and nitropyrazole groups.
Uniqueness
Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the methoxy and nitropyrazole groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c1-3-21-8(17)4-7(10(11,12)13)15-5-6(16(18)19)9(14-15)20-2/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRGKUZSLPSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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